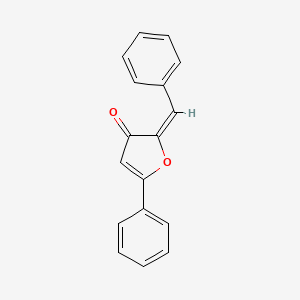

(2E)-5-Phenyl-2-(phenylmethylidene)-2,3-dihydrofuran-3-one

Description

Properties

IUPAC Name |

(2E)-2-benzylidene-5-phenylfuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O2/c18-15-12-16(14-9-5-2-6-10-14)19-17(15)11-13-7-3-1-4-8-13/h1-12H/b17-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQMSXPZVHJEJS-GZTJUZNOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)C=C(O2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/2\C(=O)C=C(O2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-5-Phenyl-2-(phenylmethylidene)-2,3-dihydrofuran-3-one typically involves the condensation of benzaldehyde with a suitable furan derivative under basic or acidic conditions. One common method involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Purification of the product is typically achieved through recrystallization or chromatography techniques.

Types of Reactions:

Oxidation: (2E)-5-Phenyl-2-(phenylmethylidene)-2,3-dihydrofuran-3-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form the corresponding dihydrofuran derivative. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: The phenyl and phenylmethylidene groups can participate in electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are typical examples.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of dihydrofuran derivatives.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry: (2E)-5-Phenyl-2-(phenylmethylidene)-2,3-dihydrofuran-3-one is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology and Medicine: The compound has shown potential as a pharmacophore in the design of new drugs. Its derivatives have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. Research is ongoing to explore its efficacy and safety in various biological systems.

Industry: In the industrial sector, (2E)-5-Phenyl-2-(phenylmethylidene)-2,3-dihydrofuran-3-one is used in the production of specialty chemicals and advanced materials. Its applications include the development of polymers, coatings, and electronic materials.

Mechanism of Action

The mechanism of action of (2E)-5-Phenyl-2-(phenylmethylidene)-2,3-dihydrofuran-3-one and its derivatives is largely dependent on their specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Properties

Structural and Functional Differences

Substituent Effects on Reactivity

- Phenyl vs. Benzodioxol Groups: The target compound’s phenyl groups provide electron-donating effects, stabilizing the α,β-unsaturated ketone.

- Hydroxy and Alkyl Substituents : 5-Ethyl-4-hydroxy-2-methyl-2,3-dihydrofuran-3-one exhibits higher polarity due to the hydroxy group, enhancing solubility in polar solvents. The methyl and ethyl groups reduce steric hindrance compared to bulky phenyl substituents .

Conformational Flexibility

The chromen-2-one derivative () demonstrates significant conformational variability in its 3-oxo-2-(phenylmethylidene)butoxy chain, which may influence binding interactions in biological systems or crystallization behavior. In contrast, the rigid aromatic system of the target compound limits conformational flexibility .

Steric and Electronic Modifications

- Bulky Substituents : The decahydro-naphthalenyl group in the compound from introduces steric bulk and additional hydroxyl groups, likely reducing volatility and increasing hydrogen-bonding capacity compared to the target compound’s planar phenyl groups .

- Aromatic vs. Aliphatic Systems: Oxazole derivatives () with phenyl substituents (e.g., 5-phenyl-2-γ-tolyloxazole) share aromaticity but differ in heterocyclic core reactivity. Oxazoles are less prone to ring-opening reactions than dihydrofuranones .

Biological Activity

(2E)-5-Phenyl-2-(phenylmethylidene)-2,3-dihydrofuran-3-one is an organic compound belonging to the furan derivative class. Its unique structure, featuring a furan ring with phenyl and phenylmethylidene groups, positions it as a promising candidate in medicinal chemistry. This article explores its biological activity, highlighting its therapeutic potential and mechanisms of action.

The compound has the following chemical characteristics:

- IUPAC Name : (2E)-2-benzylidene-5-phenylfuran-3-one

- Molecular Formula : C17H12O2

- CAS Number : 146882-14-6

Biological Activity Overview

Research indicates that (2E)-5-Phenyl-2-(phenylmethylidene)-2,3-dihydrofuran-3-one exhibits various biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance, derivatives of furanones have been shown to inhibit cyclooxygenase (COX) enzymes, which are implicated in cancer progression. A study reported that certain furan derivatives exhibited cytotoxic effects on breast cancer (MCF-7) and squamous cell carcinoma (HSC-3) cell lines, with IC50 values indicating significant potency against these cancer types .

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| Furan Derivative | MCF-7 | 10 |

| Furan Derivative | HSC-3 | 7.5 |

Furthermore, a synergistic effect was observed when combined with established antitumor drugs like gefitinib and 5-fluorouracil, enhancing their efficacy against cancer cells .

Anti-inflammatory Activity

The anti-inflammatory properties of (2E)-5-Phenyl-2-(phenylmethylidene)-2,3-dihydrofuran-3-one have also been highlighted in research. The compound has been shown to inhibit COX enzymes, which play a crucial role in the inflammatory response. In a model using carrageenan-induced paw edema, significant reductions in inflammation were noted at specific dosages .

The mechanism through which (2E)-5-Phenyl-2-(phenylmethylidene)-2,3-dihydrofuran-3-one exerts its biological effects involves interaction with various molecular targets. Specifically:

- Enzyme Inhibition : The compound inhibits COX enzymes, reducing the production of pro-inflammatory mediators.

- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.

- Synergistic Effects : The compound enhances the activity of other anticancer agents through synergistic interactions.

Case Studies

- Study on COX Inhibition : A study demonstrated that a derivative of this compound had an IC50 value of 2.8 µM for COX-1 inhibition and exhibited anti-inflammatory activity at a dose of 0.01 mmol/kg .

- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects against various cancer cell lines, revealing that several derivatives showed potent inhibitory effects with IC50 values ranging from 7.5 µM to 10 µM against MCF-7 and HSC-3 cells .

Q & A

Q. What are the standard synthetic routes for (2E)-5-Phenyl-2-(phenylmethylidene)-2,3-dihydrofuran-3-one, and what key reaction conditions should be optimized?

The synthesis of this compound typically involves condensation reactions between substituted phenols and α,β-unsaturated carbonyl precursors. For example, describes a method for preparing structurally similar dihydrofuran derivatives using hexafluoropropan-2-ol as a solvent and dichlorodicyanobenzoquinone (DDQ) as an oxidant under ambient conditions . Key parameters to optimize include:

- Solvent polarity : Polar aprotic solvents enhance reaction rates by stabilizing transition states.

- Oxidant selection : DDQ is effective for dehydrogenation and aromatization steps.

- Stereochemical control : The (2E)-configuration is influenced by steric hindrance during the formation of the methylidene group.

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing the structure of this compound?

- X-ray crystallography : Provides unambiguous confirmation of the (2E)-configuration and dihydrofuran ring geometry. For instance, highlights conformational differences in similar compounds using X-ray data, emphasizing the importance of resolving torsional angles and intermolecular interactions .

- NMR spectroscopy : H and C NMR are critical for identifying proton environments and confirming the absence of undesired stereoisomers. Coupling constants (e.g., ) help verify the double-bond configuration.

- IR spectroscopy : Useful for detecting carbonyl stretching frequencies (~1700 cm) and aromatic C-H vibrations.

Q. What are the primary research applications of (2E)-5-Phenyl-2-(phenylmethylidene)-2,3-dihydrofuran-3-one in medicinal chemistry?

This compound serves as a scaffold for developing bioactive molecules. discusses structurally related furan derivatives as urease inhibitors, where the α,β-unsaturated carbonyl moiety interacts with enzyme active sites via Michael addition or hydrogen bonding . Applications include:

- Antimicrobial agents : Targeting microbial enzymes like urease (e.g., Helicobacter pylori).

- Anti-inflammatory/anticancer leads : Modulation of redox-sensitive pathways via electrophilic reactivity.

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

- Molecular docking : Tools like Discovery Studio () predict binding affinities to target proteins (e.g., urease). Docking simulations should prioritize the compound’s conjugated π-system for interactions with hydrophobic pockets .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with biological activity.

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and regioselectivity in electrophilic reactions.

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Conflicts may arise due to dynamic conformational changes or crystallographic disorder. For example, reports two independent molecules in the asymmetric unit with distinct orientations of the phenylmethylidene group, leading to varied spectroscopic interpretations . Mitigation strategies include:

- Temperature-dependent NMR : Identify rotamers or tautomers by analyzing peak splitting at different temperatures.

- Complementary techniques : Pair X-ray data with solid-state NMR or Raman spectroscopy to validate molecular packing effects.

Q. What challenges arise in scaling up the synthesis of this compound, and how can they be addressed?

- Oxidation side reactions : Scaling may exacerbate undesired oxidation of the dihydrofuran ring. Use controlled atmospheres (e.g., inert gas) and stoichiometric oxidants (e.g., DDQ in ) to minimize over-oxidation .

- Stereochemical purity : Chromatographic separation of (2E)/(2Z) isomers becomes inefficient at larger scales. Switch to stereoselective catalysts (e.g., chiral Brønsted acids) to improve yield.

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

The α,β-unsaturated carbonyl system acts as an electron-deficient site, enabling:

Q. What strategies are effective in analyzing crystal packing and intermolecular interactions for polymorph control?

- Hirshfeld surface analysis : Quantify contributions of H-bonding, π-π stacking, and van der Waals interactions to lattice stability.

- SHELX refinement : As highlighted in , SHELXL is critical for resolving disorder and thermal motion in crystallographic models .

- Cocrystallization screens : Use coformers (e.g., carboxylic acids) to stabilize specific polymorphs via supramolecular synthons.

Q. How can researchers validate the compound’s mechanism of action in biological systems?

- Enzyme inhibition assays : Measure IC values against urease () and correlate with computational docking results .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to confirm interactions predicted by molecular modeling.

- Metabolic profiling : Track metabolite formation (e.g., glutathione adducts) to identify bioactivation pathways.

Q. What are the limitations of current synthetic methods, and what innovations are emerging?

- Green chemistry gaps : Traditional routes use halogenated solvents (e.g., DCM). Switch to bio-based solvents (e.g., 2-MeTHF) or mechanochemical synthesis.

- Photocatalysis : mentions light-driven reactions for similar furan derivatives, enabling C-H activation without heavy metals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.